DMABA-d6 NHS ester
Overview
Description
DMABA-d6 NHS ester: 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester-d6 , is a deuterium-labeled derivative of DMABA NHS ester. This compound is primarily used in biochemical research for labeling and detecting phosphatidylethanolamine lipids through mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of DMABA-d6 NHS ester involves the reaction of 4-(dimethylamino)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The deuterium labeling is achieved by incorporating deuterium atoms into the dimethylamino group .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: : DMABA-d6 NHS ester primarily undergoes substitution reactions where the N-hydroxysuccinimide ester reacts with primary amine groups. This reaction forms stable amide bonds, making it useful for labeling proteins and other biomolecules .
Common Reagents and Conditions
Reagents: Primary amines, dicyclohexylcarbodiimide, N-hydroxysuccinimide.
Conditions: Typically carried out in anhydrous solvents such as dimethylformamide or dimethyl sulfoxide at room temperature
Major Products: : The major product of the reaction is the amide bond formed between the primary amine and the this compound, resulting in labeled biomolecules .
Scientific Research Applications
Chemistry: : DMABA-d6 NHS ester is used in the synthesis of labeled compounds for mass spectrometry analysis. It helps in the detection and quantification of phosphatidylethanolamine lipids .
Biology: : In biological research, it is used for labeling proteins and peptides, facilitating the study of protein interactions and functions .
Medicine: : this compound is employed in drug development and pharmacokinetic studies to track the distribution and metabolism of labeled compounds .
Industry: : In the industrial sector, it is used in the production of labeled standards for quality control and analytical testing .
Mechanism of Action
DMABA-d6 NHS ester exerts its effects by reacting with primary amine groups to form stable amide bonds. This reaction is facilitated by the N-hydroxysuccinimide ester group, which acts as a leaving group, allowing the nucleophilic attack by the amine. The deuterium labeling provides a distinct mass difference, aiding in the detection and quantification of labeled compounds through mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
DMABA NHS ester: The non-deuterated version of DMABA-d6 NHS ester.
DMABA-d4 NHS ester: A deuterium-labeled variant with four deuterium atoms.
DMABA-d10 NHS ester: A deuterium-labeled variant with ten deuterium atoms
Uniqueness: : this compound is unique due to its specific deuterium labeling, which provides a distinct mass shift that is useful in mass spectrometry for differentiating between labeled and unlabeled compounds. This makes it particularly valuable in studies requiring precise quantification and tracking of biomolecules .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[bis(trideuteriomethyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGFZOAQGYOQTG-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601206770 | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 4-[di(methyl-d3)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601206770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175002-04-6 | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 4-[di(methyl-d3)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1175002-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 4-[di(methyl-d3)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601206770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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